4-(3-methylbutyl)benzenesulfonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-(3-methylbutyl)benzenesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating the mixture at temperatures between 170-180°C for several hours . Another method involves the reaction of chlorosulfonic acid with benzene .
Industrial Production Methods:
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous stirring and controlled temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
4-(3-methylbutyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Nitrating Agents: Used in nitration reactions.
Sulfonating Agents: Used in sulfonation reactions.
Halogenating Agents: Used in halogenation reactions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
4-(3-methylbutyl)benzenesulfonyl Chloride is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(3-methylbutyl)benzenesulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions. The compound can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively . The aromatic ring can also undergo electrophilic substitution reactions, where the sulfonyl chloride group acts as a directing group .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl Chloride: This compound has a similar structure but contains a trifluoromethyl group instead of a 3-methylbutyl group.
Benzenesulfonyl Chloride: A simpler compound with a sulfonyl chloride group attached directly to the benzene ring.
Uniqueness:
4-(3-methylbutyl)benzenesulfonyl Chloride is unique due to the presence of the 3-methylbutyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and overall chemical behavior compared to similar compounds .
Properties
IUPAC Name |
4-(3-methylbutyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWTVBUSXZKFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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